

Comparative study of synthetic routes to Kaitocephalin.

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Compound of Interest

Compound Name: Kaitocephalin

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A Comparative Guide to the Total Synthesis of Kaitocephalin

Kaitocephalin, a potent antagonist of ionotropic glutamate receptors, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising therapeutic potential. This guide provides a comparative analysis of several prominent total syntheses of **Kaitocephalin**, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to **Kaitocephalin**, allowing for a direct comparison of their efficiency.

Synthetic Route	Lead Researcher(s)	Starting Material(s)	Longest Linear Sequence (Steps)	Overall Yield (%)	Key Reactions/Strategies
Ma (Revised)	Dawei Ma	(S)-Pyroglutamic acid, (S)-Garner aldehyde	25	Not explicitly recalculated; original reported 8% was for an isomeric mixture.	Aldol reaction, Sharpless asymmetric dihydroxylation, internal protection strategies.
Ohfuné	Yasufumi Ohfuné	α -Hydroxymethylglutamate	18	~10%	Substrate-controlled stereoselective reactions, dihydroxylation, Cu-mediated allylation.
Kang	Sung Ho Kang	Garner's aldehyde, Cbz-protected serinol	19	~5.3%	Desymmetrization of serinol, mercuriocyclization, epoxidation, regioselective epoxide opening.
Garner	Philip Garner	Aspartic acid	15	~11%	Asymmetric [C+NC+CC] cycloaddition, aldol reaction.

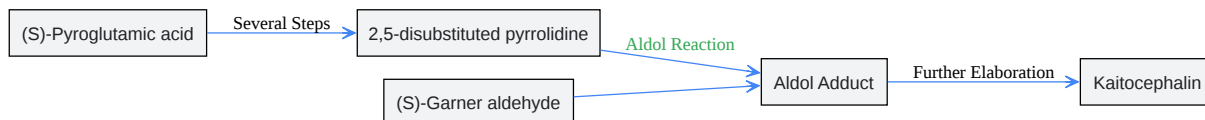
Chamberlin	A. Richard Chamberlin	N-Boc-L-pyroglutamic acid	22	~4.2%	Diastereoselective modified Claisen condensation, chemo- and diastereoselective reduction, substrate-directed hydrogenation.
Hatakeyama	Susumi Hatakeyama	(S)-Malic acid	21	~4%	Rh-catalyzed C-H amination, Overman rearrangement, nucleophilic opening of a cyclic sulfamate.

Note: The overall yield for Ma's revised synthesis is not explicitly stated in the reinvestigation paper. The originally reported 8% yield was for a mixture of isomers and not the natural product.

Visualization of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the compared synthetic routes.

Ma's Synthetic Approach



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Caption: Ma's convergent strategy involving an aldol reaction.

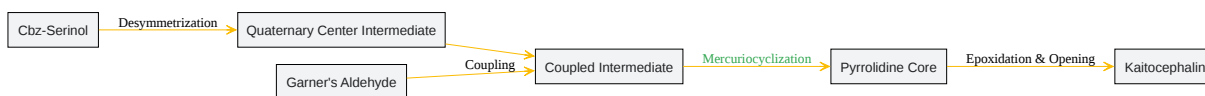
Ohfuné's Synthetic Approach



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Caption: Ohfuné's linear approach with key stereocontrol elements.

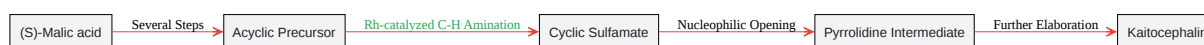
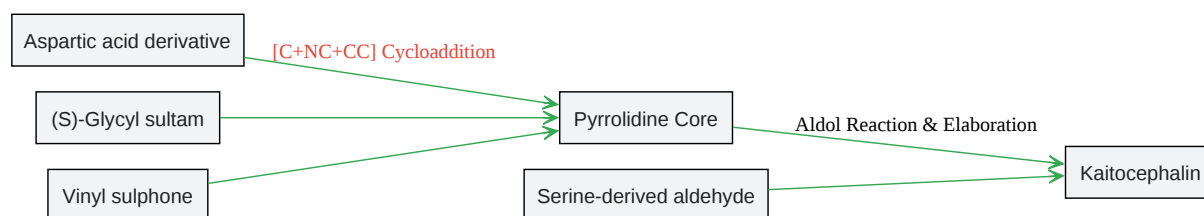
Kang's Synthetic Approach



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Caption: Kang's synthesis featuring quaternary carbon formation.

Garner's Synthetic Approach



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com